(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide

Catalog No.
S6587921
CAS No.
107484-93-5
M.F
C10H11BrMgO2
M. Wt
267.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium br...

CAS Number

107484-93-5

Product Name

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide

IUPAC Name

magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide

Molecular Formula

C10H11BrMgO2

Molecular Weight

267.40 g/mol

InChI

InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h2-3,5-6H,7-8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NLKNGXRNSBSZPE-UHFFFAOYSA-M

SMILES

CC1(OCCO1)C2=CC=C[C-]=C2.[Mg+2].[Br-]

Canonical SMILES

CC1(OCCO1)C2=CC=C[C-]=C2.[Mg+2].[Br-]

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is a specialized Grignard reagent, belonging to a class of organomagnesium compounds that are essential in organic synthesis. This compound is characterized by its ability to facilitate the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules. The presence of the dioxolane ring enhances its reactivity and stability compared to simpler Grignard reagents, making it a valuable tool in various synthetic applications.

Grignard reagents pose several safety hazards:

  • Highly flammable: THF and the organic components can readily ignite.
  • Reacts violently with water: Contact with water liberates flammable hydrogen gas and can be explosive [].
  • Skin and eye irritant: Causes severe burns and irritation upon contact [].

  • Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.
  • Substitution Reactions: The compound can displace halides from organic substrates, enabling the synthesis of substituted aromatic compounds.
  • Coupling Reactions: It forms carbon-carbon bonds with electrophiles, which is essential for building complex molecular frameworks .

Common Reaction Conditions

  • Solvents: Typically used in anhydrous tetrahydrofuran or diethyl ether.
  • Atmosphere: Reactions are conducted under inert atmospheres to prevent moisture interference.
  • Temperature: Low temperatures are often employed to control reactivity and yield.

While (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide itself does not have direct biological applications, it plays a significant role in the synthesis of bioactive compounds. For instance, it has been utilized in preparing ratiometric fluorescent probes for the selective detection of biomolecules such as cysteine over homocysteine and glutathione. This highlights its potential utility in biochemical research and diagnostics .

The synthesis of (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide typically follows these steps:

  • Preparation of Reactants: The starting material, 3-(2-Methyl-1,3-dioxolan-2-yl)benzene, is prepared.
  • Grignard Reaction: Magnesium turnings are added to anhydrous ether containing the aromatic precursor under an inert atmosphere.
  • Reaction Monitoring: The reaction conditions are carefully controlled to ensure high purity and yield of the product.

This method is scalable for industrial production, emphasizing the importance of rigorous control over reaction conditions.

(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide finds extensive applications across various fields:

  • Organic Synthesis: It is widely used for constructing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound aids in the development of new materials through its ability to form carbon-carbon bonds.
  • Research and Development: Its utility extends to synthesizing intermediates for drug development and other bioactive compounds .

Several compounds share similarities with (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Phenylmagnesium bromideSimple Grignard reagent without dioxolane ringBasic structure; less reactive than dioxolane derivatives
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromideContains a dioxolane ring but lacks methyl groupSimilar reactivity but different steric factors
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl lithiumOrganometallic compound with lithiumDifferent metal center alters reactivity profile

The uniqueness of (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide lies in its specific structural features that enhance its reactivity and stability compared to simpler Grignard reagents. The presence of the dioxolane ring contributes significantly to its chemical behavior and potential applications in organic synthesis .

Hydrogen Bond Acceptor Count

4

Exact Mass

265.97928 g/mol

Monoisotopic Mass

265.97928 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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